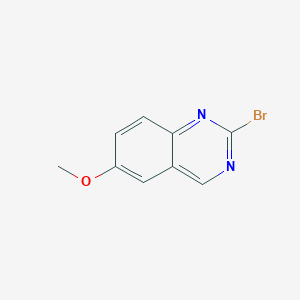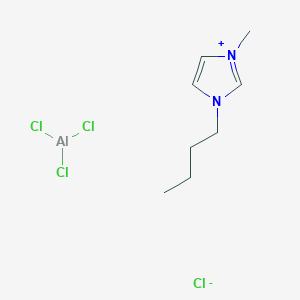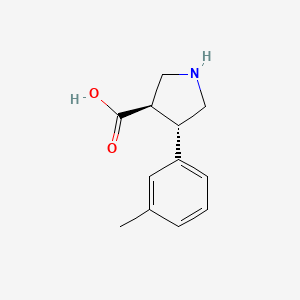
(R)-4-bromo-2,3-dihydro-1H-inden-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-4-bromo-2,3-dihydro-1H-inden-1-amine: is a brominated organic compound belonging to the class of indenamines. It features a bromine atom at the 4-position of the indene ring system, which is a fused two-ring structure consisting of a benzene ring and a cyclopentene ring. The presence of the amine group at the 1-position makes it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (R)-4-bromo-2,3-dihydro-1H-inden-1-amine typically involves the following steps:
Bromination: : The starting material, indene, undergoes bromination at the 4-position using bromine (Br2) in the presence of a catalyst such as iron (Fe) or light.
Reduction: : The brominated indene is then reduced to the corresponding dihydroindene using hydrogen (H2) in the presence of a palladium (Pd) catalyst.
Amination: : Finally, the dihydroindene undergoes amination to introduce the amine group at the 1-position. This can be achieved using ammonia (NH3) or an amine source under suitable reaction conditions.
Industrial Production Methods
In an industrial setting, the production of This compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also considered.
Analyse Chemischer Reaktionen
(R)-4-bromo-2,3-dihydro-1H-inden-1-amine: undergoes various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form the corresponding indenone derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2).
Reduction: : Reduction reactions can be performed to convert the compound to its saturated analogs using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: : The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. For example, using sodium azide (NaN3) can replace the bromine with an azide group.
Common Reagents and Conditions
Oxidation: : KMnO4, CrO2Cl2, and heat.
Reduction: : LiAlH4, H2, and Pd catalyst.
Substitution: : NaN3, heat, and polar aprotic solvents.
Major Products Formed
Oxidation: : Indenone derivatives.
Reduction: : Saturated indenamine derivatives.
Substitution: : Azide-substituted indenamine derivatives.
Wissenschaftliche Forschungsanwendungen
(R)-4-bromo-2,3-dihydro-1H-inden-1-amine: has several applications in scientific research:
Chemistry: : It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: : The compound can be used to study biological systems and pathways due to its structural similarity to natural compounds.
Industry: : It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which (R)-4-bromo-2,3-dihydro-1H-inden-1-amine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system being studied.
Vergleich Mit ähnlichen Verbindungen
(R)-4-bromo-2,3-dihydro-1H-inden-1-amine: can be compared to other similar compounds, such as:
4-bromo-1H-indene-1-amine: : Lacks the dihydrogenation at the 2,3-positions.
2,3-dihydro-1H-inden-1-amine: : Lacks the bromine atom at the 4-position.
4-bromo-2,3-dihydro-1H-inden-1-ol: : Contains a hydroxyl group instead of an amine group.
The uniqueness of This compound lies in its combination of bromine and amine functionalities, which provides it with distinct chemical properties and reactivity compared to its analogs.
Eigenschaften
IUPAC Name |
(1R)-4-bromo-2,3-dihydro-1H-inden-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN/c10-8-3-1-2-7-6(8)4-5-9(7)11/h1-3,9H,4-5,11H2/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVGZSXVETDUUMZ-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C([C@@H]1N)C=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-ethyl-2-[5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonyl-2-propoxyphenyl]-7-propyl-1H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B7856233.png)




![rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(4-tert-butylphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B7856266.png)


![[2,2'-Bipyridine]-6-carboximidamide hydrochloride](/img/structure/B7856282.png)
![1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole-1,5-diium;dichloride](/img/structure/B7856289.png)
